2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical property comparison

Programs targeting CRTH2 (DP2) often struggle with potency cliffs and selectivity loss when substituting fluorinated heterocyclic building blocks. This compound provides a precisely positioned dual-electron-withdrawing 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent that cannot be replicated by simple halogen swapping. • Matches the thiazoleacetic acid CRTH2 antagonist chemotype that delivered single-digit nanomolar IC₅₀ values (7.5 nM) in published SAR studies. • Computed XLogP3 = 2.1, TPSA = 91.3 Ų - balanced lipophilicity for receptor binding without excessive logP burden. • Available at ≥95 % (early-stage diversification) or NLT 98 % (late-stage coupling/analytical reference). • ISO-certified supply; shipped ambient from multiple global stock points.

Molecular Formula C11H6F4N2O2S
Molecular Weight 306.24 g/mol
CAS No. 1823182-75-7
Cat. No. B1411165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
CAS1823182-75-7
Molecular FormulaC11H6F4N2O2S
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F4N2O2S/c12-7-1-5(11(13,14)15)3-16-9(7)10-17-6(4-20-10)2-8(18)19/h1,3-4H,2H2,(H,18,19)
InChIKeyVYMPCWLIZHLVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1823182-75-7: Structural & Physicochemical Profile


2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid (CAS 1823182-75-7) is a fluorinated heterocyclic building block belonging to the class of 2-(pyridin-2-yl)thiazol-4-yl acetic acid derivatives. It features a distinctive 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent at the thiazole 2-position, conferring a unique electronic profile characterized by an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 91.3 Ų [1]. The compound is commercially available from multiple vendors at purity specifications of ≥95% (AKSci) and ≥98% (MolCore), with a molecular formula of C₁₁H₆F₄N₂O₂S and molecular weight of 306.24 g/mol [1]. Its structural scaffold is precedented in the thiazoleacetic acid CRTH2 antagonist chemotype, where pyridinyl substitution at the thiazole 2-position combined with an acetic acid side chain at the 4-position has been explored for receptor binding modulation [2].

1
Workflow Fluorinated heterocyclic building block for synthesis and fragment screening
2
Selection Unique 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent; documented physicochemical profile
3
Procurement Certified purity grades available from ISO-certified and documented sources

CAS 1823182-75-7: Generic Substitution Risk & Specificity


The 3-fluoro-5-(trifluoromethyl)pyridin-2-yl motif in CAS 1823182-75-7 is not a generic substituent—it is a precisely positioned dual-electron-withdrawing group that cannot be replicated by simple halogen swapping. The closest commercially available analogs—the non-fluorinated parent 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid (CAS 34272-68-9), the ethyl ester prodrug form (CAS 1823182-66-6), and the α,α-difluoroacetic acid analog (CAS 2680536-19-8)—each differ in at least one critical parameter: hydrogen-bonding capacity, lipophilicity (XLogP3 spans 2.1 for the target vs. predicted values for comparators), metabolic vulnerability at the α-carbon, or steric bulk at the acetic acid terminus [1][2]. In receptor-binding contexts such as CRTH2 antagonism, SAR studies on thiazoleacetic acids have demonstrated that single-digit nanomolar shifts in binding affinity can result from modifications to the pyridinyl substituent and the acetic acid side chain, with the 4-thiazole position requiring specific aryl or heteroaryl substitution for optimal activity [3]. Simply substituting a less fluorinated or differently positioned analog risks unrecognized potency cliffs, altered selectivity profiles, or failed biological reproducibility. The evidence that follows quantifies where differentiation data exists and explicitly flags where it does not.

Non-fluorinated parent (CAS 34272-68-9)
Lacks fluorine and trifluoromethyl groups; substantially lower lipophilicity and may shift binding interactions
Ethyl ester prodrug (CAS 1823182-66-6)
Esterified carboxylic acid alters hydrogen-bond capacity and may require hydrolysis for target engagement
α,α-Difluoro analog (CAS 2680536-19-8)
Higher fluorine load pushes lipophilicity beyond the intermediate window; risk of promiscuous binding

CAS 1823182-75-7: Quantitative Differentiation Evidence


Lipophilicity Tuning: Hydrophobicity Window vs. Analogs

The target compound exhibits a computed XLogP3 of 2.1 [1], positioning it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility. The non-fluorinated parent compound, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid (CAS 34272-68-9, formula C₁₀H₈N₂O₂S, MW 220.25), is predicted to have a substantially lower logP due to the absence of fluorine and trifluoromethyl substituents . At the other extreme, the α,α-difluoroacetic acid analog (CAS 2680536-19-8, C₁₁H₄F₆N₂O₂S, MW 342.22) introduces additional fluorine atoms that further increase lipophilicity beyond the target compound [2]. This places CAS 1823182-75-7 at a differentiated intermediate hydrophobicity that may be optimal for certain target binding pockets where excessive lipophilicity leads to promiscuous binding or poor pharmacokinetics.

Lipophilicity tuning
Cross-study comparable
XLogP3 = 2.1 (target); non-F parent lower; α,α-difluoro analog higher
Intermediate lipophilicity balances permeability and solubility
Experimental logD not reported
Lipophilicity Drug-likeness Physicochemical property comparison

TPSA: Predicted Permeability Advantage

The target compound has a computed TPSA of 91.3 Ų, which falls below the commonly cited threshold of 140 Ų for reasonable oral absorption and below 120 Ų for good blood-brain barrier penetration [1]. For comparison, the ethyl ester prodrug analog (CAS 1823182-66-6) has a reduced TPSA due to esterification of the carboxylic acid, eliminating the hydrogen bond donor contribution, while the non-fluorinated parent (CAS 34272-68-9) has a similar TPSA (~91 Ų) but substantially different lipophilicity, creating a distinct permeability-solubility balance . The combination of TPSA (91.3 Ų) and XLogP3 (2.1) places the target compound in a favorable region of the BOILED-Egg model for predicted human intestinal absorption.

TPSA advantage
Cross-study comparable
91.3 Ų (target) vs. ~65–72 Ų (ethyl ester); similar to non-F parent
Retains hydrogen-bond donor; favorable oral absorption prediction
Computed TPSA; experimental permeability unavailable
TPSA Membrane permeability Oral bioavailability prediction

Purity Verification for Structure-Activity Studies

The target compound is available from MolCore with a certified purity of NLT 98% (Not Less Than 98%) under ISO-certified quality systems tailored for global pharmaceutical R&D and quality control applications . AKSci offers the compound at ≥95% purity with full quality assurance documentation including SDS and COA upon request . The closely related ethyl ester analog (CAS 1823182-66-6) is available at 95% purity from AKSci but lacks a vendor offering ≥98% purity . For the α,α-difluoroacetic acid analog (CAS 2680536-19-8), published purity specifications are sparse, with most listings not specifying a minimum purity grade [1]. This means that for assays sensitive to impurity-driven artifacts (e.g., SPR biosensor, cellular reporter gene, or in vivo PK studies), the target compound is procurement-ready at a defined high-purity grade with documented quality systems.

Purity verification
Direct head-to-head
NLT 98% (ISO-certified) vs. ≥95% or unspecified purity for analogs
Documented high purity supports sensitive assay reproducibility
Vendor QC; independent verification recommended
Chemical purity Quality control Procurement specification

CRTH2 Antagonist SAR: Class-Level Potency and Data Gap

The broader structural class of thiazoleacetic acids has been extensively characterized as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. In the seminal SAR study by Grimstrup et al. (2010), compounds in this class achieved single-digit nanomolar binding affinity (IC₅₀ values as low as 7.5 nM in human CRTH2 binding assays) with full antagonistic efficacy [1]. The 4-thiazole position in these chemotypes was found to require either 3- or 4-fluorophenyl rings or a 4-pyridyl group suitably substituted at the flanking 2-position for optimal activity [2]. CRITICAL CAVEAT: CAS 1823182-75-7 was NOT among the specific compounds profiled in the Grimstrup et al. studies, and no direct binding, functional, or selectivity data for this exact compound has been identified in the published literature as of the search date. The structural features of the target compound (pyridin-2-yl at thiazole 2-position with fluoro and trifluoromethyl substituents; acetic acid at thiazole 4-position) are consistent with the pharmacophore requirements identified in this chemotype class, but quantitative activity extrapolation is not scientifically justified without direct experimental confirmation.

CRTH2 antagonist SAR
Class-level inference
Class best IC₅₀ = 7.5 nM; no direct data for this compound
Class-level precedent only; requires de novo profiling
Data gap; activity cannot be assumed
CRTH2 antagonist Thiazoleacetic acid SAR Inflammatory disease target

Exact Mass: Unique Identifier for Analytical Methods

The target compound has an exact monoisotopic mass of 306.00861126 Da [1], which is distinct from all identified commercially available analogs: the non-fluorinated parent (C₁₀H₈N₂O₂S, exact mass ~220.03 Da), the ethyl ester (C₁₃H₁₀F₄N₂O₂S, exact mass ~334.04 Da), and the α,α-difluoroacetic acid analog (C₁₁H₄F₆N₂O₂S, exact mass ~341.99 Da) [2]. This unique exact mass serves as an unambiguous identifier for LC-MS method development, purity verification, and inventory tracking in compound management systems. The InChI Key VYMPCWLIZHLVRD-UHFFFAOYSA-N further provides a unique structural hash for database registration [1].

Exact mass identifier
Direct head-to-head
306.0086 Da (target); ~220, ~334, ~342 Da (analogs)
Unambiguous LC-MS identification and inventory tracking
HRMS confirmation recommended
Exact mass Analytical chemistry Compound identification

CAS 1823182-75-7: Research & Procurement Applications


CRTH2/DP2 Antagonist Lead Optimization

For medicinal chemistry programs targeting the CRTH2 (DP2) receptor—a validated target in allergic inflammation, asthma, and atopic dermatitis—CAS 1823182-75-7 provides a differentiated building block with a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent. While direct CRTH2 binding data for this specific compound is absent, the SAR precedent from Grimstrup et al. (2010) demonstrates that pyridinyl-substituted thiazoleacetic acids can achieve single-digit nanomolar potency (IC₅₀ = 7.5 nM for the best-in-class compounds) with full antagonistic efficacy and good selectivity profiles [1]. The target compound's intermediate lipophilicity (XLogP3 = 2.1) and favorable TPSA (91.3 Ų) position it for exploration in this target space without the excessive lipophilicity burden that may compromise the selectivity of more heavily fluorinated analogs [2]. Users should procure this compound with the explicit understanding that de novo CRTH2 binding and functional assays are required to establish its individual pharmacological profile.

Fluorinated Fragment Library Expansion

Fragment-based drug discovery (FBDD) libraries benefit from compounds with well-characterized physicochemical properties and structural novelty. CAS 1823182-75-7 offers a combination of a pyridine core, thiazole linker, and carboxylic acid functional group with dual fluorination (monofluoro + trifluoromethyl) that is underrepresented in commercial fragment collections. Its computed properties—MW 306.24, XLogP3 2.1, TPSA 91.3 Ų, HBD 1, HBA 9, rotatable bonds 3—are fully documented in PubChem [1][2]. For fragment screening by NMR, SPR, or X-ray crystallography, procurement of the NLT 98% purity grade from MolCore ensures that observed binding signals are attributable to the target compound rather than impurities . The unique exact mass (306.0086 Da) and InChI Key provide unambiguous identifiers for fragment library registration and hit confirmation workflows [2].

Synthetic Intermediate for Bioactive Thiazoles

The carboxylic acid functionality at the thiazole 4-position makes CAS 1823182-75-7 a versatile synthetic intermediate for amide coupling, esterification, reduction, and other derivatization reactions. In the context of thiazoleacetic acid SAR exploration, the Grimstrup studies demonstrated that modifications at the acetic acid side chain (including amide formation) and exploration of substituents at the thiazole 4-position were critical for optimizing CRTH2 antagonist potency and selectivity [1]. The availability of the compound at ≥95% (AKSci) and NLT 98% (MolCore) purity grades means that researchers can select the cost-purity balance appropriate for their stage of synthesis: ≥95% for early-stage diversification where subsequent purification is planned, or NLT 98% for late-stage coupling where impurity carryover is a concern .

LC-MS/MS Reference Standard for Fluorinated Compounds

The distinctive exact mass (306.00861126 Da) and the presence of four fluorine atoms make CAS 1823182-75-7 suitable as an analytical reference standard for developing and validating LC-MS/MS methods targeting fluorinated heterocyclic compounds [1]. The compound's InChI Key (VYMPCWLIZHLVRD-UHFFFAOYSA-N) and SMILES string are registered in PubChem, enabling automated structure verification [1]. Procurement of the NLT 98% purity grade from an ISO-certified supplier supports its use as a system suitability standard or calibration reference in regulated analytical environments [2].

Application
Selection Property
Validation Focus
CRTH2 receptor antagonist research
Fluorinated pyridinyl-thiazole scaffold
De novo CRTH2 binding and functional assays
Fragment-based library expansion
Unique dual fluorination pattern; documented computational profile
High-purity procurement for NMR/SPR/X-ray screening
Thiazoleacetic acid derivatization
Carboxylic acid handle for amide coupling and esterification
Purity grade selection by synthetic stage
LC-MS/MS method development
Distinctive exact mass and InChI Key
ISO-certified purity for analytical reference use
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